An In-depth Technical Guide to the Putative Mechanism of Action of N-1,3-benzodioxol-5-ylguanidine sulfate
An In-depth Technical Guide to the Putative Mechanism of Action of N-1,3-benzodioxol-5-ylguanidine sulfate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N-1,3-benzodioxol-5-ylguanidine sulfate is a molecule of significant interest due to the convergence of two pharmacologically active moieties: the 1,3-benzodioxole ring and the guanidine group. While direct and extensive research on the sulfate salt of this specific chemical entity is nascent, a comprehensive analysis of structurally related compounds allows for the formulation of a putative mechanism of action. This guide synthesizes existing literature on benzodioxole and guanidine derivatives to propose potential molecular targets and signaling pathways for N-1,3-benzodioxol-5-ylguanidine sulfate. We will explore potential roles in cellular metabolism, ion exchange, and redox signaling, providing a scientifically grounded framework for future investigation. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar compounds.
Introduction: A Molecule of Two Halves
The pharmacological profile of N-1,3-benzodioxol-5-ylguanidine sulfate is best understood by dissecting the contributions of its constituent functional groups. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common scaffold in a variety of bioactive natural products and synthetic molecules, known to interact with a range of biological targets.[1][2][3] The guanidine group, a highly basic functional group, is also a key feature of numerous natural and synthetic compounds with diverse therapeutic applications.[4] The combination of these two moieties suggests a potential for synergistic or unique pharmacological activities.
The Benzodioxole Moiety: A Versatile Pharmacophore
The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, contributing to a wide array of biological effects.
2.1. Modulation of Cellular Metabolism and Signaling:
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Antitumor and Pro-apoptotic Activity: Several 1,3-benzodioxole derivatives have demonstrated potent antitumor activities.[1][5][6] One proposed mechanism involves the inhibition of the thioredoxin (Trx) system, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[5][6] Furthermore, certain derivatives have been shown to selectively kill tumor cells under conditions of glucose starvation by inhibiting mitochondrial function.[7][8]
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Enzyme Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. This inhibition can alter the metabolism of co-administered drugs, a property that has been exploited in therapeutic contexts.
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Receptor Modulation: Derivatives of 1,3-benzodioxole have been shown to act as modulators of various receptors. For instance, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine is a potent inverse agonist of the C5a receptor, suggesting anti-inflammatory potential.[9] Another derivative, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, acts as a positive allosteric modulator of the AMPA receptor.[10]
2.2. Antioxidant Properties:
The benzodioxole structure can contribute to antioxidant activity by stabilizing phenoxy radicals.[2] This suggests a potential role in mitigating oxidative stress, a key pathological factor in numerous diseases.
The Guanidine Group: A Highly Basic and Interactive Moiety
The guanidinium group, being protonated at physiological pH, is capable of forming multiple hydrogen bonds, allowing it to interact strongly with biological macromolecules.
3.1. Inhibition of Ion Transporters:
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Na+/H+ Exchanger (NHE-1) Inhibition: Guanidine derivatives are known inhibitors of the Na+/H+ exchanger, particularly NHE-1.[11] NHE-1 is a crucial regulator of intracellular pH and volume, and its inhibition has shown therapeutic potential in cardiovascular diseases.
3.2. Broad-Spectrum Biological Activities:
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Antidiabetic Effects: The biguanide class of antidiabetic drugs, such as metformin, features a guanidine-derived structure. These compounds are known to lower blood glucose levels through various mechanisms, including the activation of AMP-activated protein kinase (AMPK).
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Antimicrobial and Cytotoxic Properties: A wide range of guanidine-containing natural products and synthetic compounds exhibit antimicrobial and cytotoxic activities.[4]
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Antibacterial Action via Folic Acid Synthesis Inhibition: While not a universal mechanism for all guanidine compounds, sulfaguanidine, a sulfonamide containing a guanidine group, acts as an antibacterial agent by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[12] This highlights a potential, albeit speculative, avenue of action for guanidine derivatives.
Proposed Putative Mechanism of Action for N-1,3-benzodioxol-5-ylguanidine sulfate
Based on the activities of its constituent moieties, a multi-target mechanism of action can be proposed for N-1,3-benzodioxol-5-ylguanidine sulfate. It is plausible that the compound exhibits a combination of the effects described above.
4.1. Primary Hypothesis: Dual-Action Cytotoxicity in Cancer Cells
We hypothesize that N-1,3-benzodioxol-5-ylguanidine sulfate may exert a potent antitumor effect through a two-pronged attack:
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Induction of Oxidative Stress: The 1,3-benzodioxole moiety could inhibit the thioredoxin system, leading to an accumulation of ROS.
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Disruption of Cellular Homeostasis: The guanidine group could simultaneously inhibit the Na+/H+ exchanger (NHE-1), leading to intracellular acidification and disruption of ion homeostasis.
This dual mechanism could create a cellular environment that is highly toxic to cancer cells, which are often more vulnerable to oxidative stress and pH dysregulation than normal cells.
Diagram: Proposed Dual-Action Cytotoxicity Pathway
Caption: Proposed dual-action mechanism leading to apoptosis.
4.2. Alternative and Concurrent Hypotheses:
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Mitochondrial Targeting: The compound could directly target mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent cell death, particularly in metabolically stressed cancer cells.[7][8]
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Metabolic Reprogramming: Through potential interactions with metabolic enzymes or signaling pathways like AMPK, the compound could induce metabolic reprogramming, which could be either beneficial or detrimental depending on the cellular context.
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Anti-inflammatory Activity: The potential for C5a receptor antagonism by the benzodioxole moiety suggests that the compound may possess anti-inflammatory properties.
Experimental Protocols for Mechanism of Action Elucidation
To validate the proposed mechanisms, a series of in vitro and in vivo experiments are necessary.
5.1. In Vitro Assays:
5.1.1. Thioredoxin Reductase (TrxR) Activity Assay
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Objective: To determine if N-1,3-benzodioxol-5-ylguanidine sulfate inhibits TrxR activity.
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Methodology:
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Purified recombinant human TrxR is incubated with a reaction mixture containing NADPH and the substrate 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
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The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
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The assay is performed in the presence of varying concentrations of N-1,3-benzodioxol-5-ylguanidine sulfate to determine the IC50 value.
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A known TrxR inhibitor (e.g., auranofin) is used as a positive control.
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5.1.2. Intracellular pH Measurement
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Objective: To assess the effect of the compound on intracellular pH.
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Methodology:
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Cancer cells (e.g., HeLa or MDA-MB-231) are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
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The cells are then treated with N-1,3-benzodioxol-5-ylguanidine sulfate at various concentrations and time points.
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The ratio of fluorescence emission at two different excitation wavelengths is measured using a fluorescence plate reader or flow cytometer to determine the intracellular pH.
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A known NHE-1 inhibitor (e.g., cariporide) is used as a positive control.
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5.1.3. Cellular ROS Production Assay
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Objective: To measure the generation of intracellular ROS upon treatment with the compound.
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Methodology:
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Cells are incubated with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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Following treatment with N-1,3-benzodioxol-5-ylguanidine sulfate, the fluorescence intensity is measured, which is proportional to the amount of intracellular ROS.
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A known ROS inducer (e.g., H2O2) is used as a positive control.
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5.2. In Vivo Studies:
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Xenograft Tumor Models: The antitumor efficacy of N-1,3-benzodioxol-5-ylguanidine sulfate can be evaluated in mice bearing human tumor xenografts. Tumor growth inhibition, survival rates, and potential toxicity will be assessed.
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Pharmacodynamic Studies: In tumor-bearing animals treated with the compound, tumor tissues can be harvested to measure TrxR activity, intracellular pH, and ROS levels to confirm the in vitro findings.
Data Presentation
Table 1: Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Key Biological Activity | Example Compound | Reference |
| Benzodioxole Derivatives | Antitumor, inhibition of clonogenicity and migration | HJ1 | [1] |
| Antioxidant | 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole | [2] | |
| C5a receptor inverse agonist | NDT 9513727 | [9] | |
| Inhibition of thioredoxin system | Arsenical-conjugated 1,3-benzodioxoles | [5][6] | |
| Inhibition of mitochondrial function in glucose-starved tumor cells | N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | [7][8] | |
| Guanidine Derivatives | Na+/H+ exchanger (NHE-1) inhibition | Quinazoline-2,4(1H,3H)-dione derivatives | [11] |
| Antidiabetic, antihypertensive, antimicrobial, cytotoxic | Galegine | [4] | |
| Inhibition of bacterial folic acid synthesis | Sulfaguanidine | [12] |
Conclusion
While the precise mechanism of action of N-1,3-benzodioxol-5-ylguanidine sulfate remains to be definitively elucidated, a strong theoretical framework can be constructed based on the known pharmacology of its constituent 1,3-benzodioxole and guanidine moieties. The most compelling putative mechanism involves a dual-action cytotoxicity in cancer cells, characterized by the induction of oxidative stress via thioredoxin reductase inhibition and the disruption of intracellular pH homeostasis through the inhibition of the Na+/H+ exchanger. Further experimental validation of these hypotheses is warranted and holds the promise of uncovering a novel class of therapeutic agents. This guide provides a roadmap for such investigations, outlining the key molecular targets and experimental approaches that will be crucial in defining the pharmacological profile of this intriguing molecule.
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